molecular formula C15H10Cl2O4 B6410714 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-02-6

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410714
CAS No.: 1261940-02-6
M. Wt: 325.1 g/mol
InChI Key: JDQWRGYBNHBAEM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chloro groups and a methoxycarbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable benzoic acid derivative, followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Hydrolysis: Formation of 2-chloro-5-(2-chlorophenyl)benzoic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in anti-inflammatory and anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro groups and methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)9-3-5-12(16)10(7-9)8-2-4-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQWRGYBNHBAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691985
Record name 2',4-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-02-6
Record name 2',4-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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